![molecular formula C12H17NOS B14648910 S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate CAS No. 51542-16-6](/img/structure/B14648910.png)
S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a dimethylcarbamothioate group attached to a 2,5-dimethylphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate typically involves the reaction of 2,5-dimethylbenzyl chloride with dimethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dichloromethane or ethanol; temperatures ranging from 0-50°C.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
Chemistry: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparación Con Compuestos Similares
- S-[(2,5-Dimethylphenyl)methyl] ethanethioate
- S-[(2,5-Dimethylphenyl)methyl] propanethioate
Comparison: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and enzyme inhibition profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51542-16-6 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
S-[(2,5-dimethylphenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-10(2)11(7-9)8-15-12(14)13(3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
BJSGMLUJTRRVGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CSC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

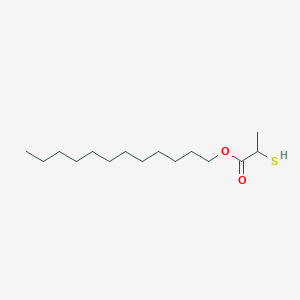
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
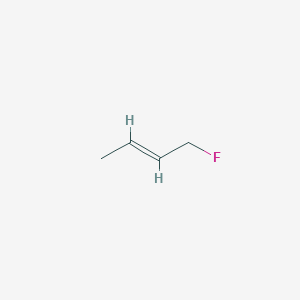
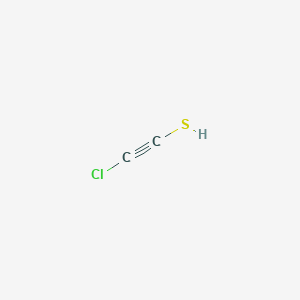
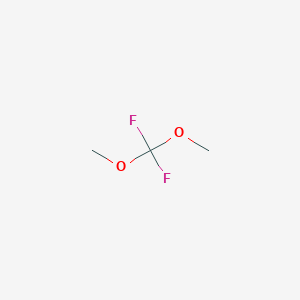
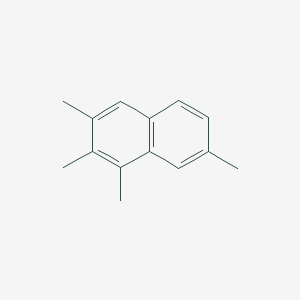
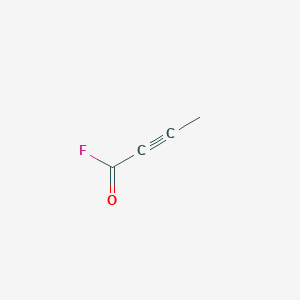
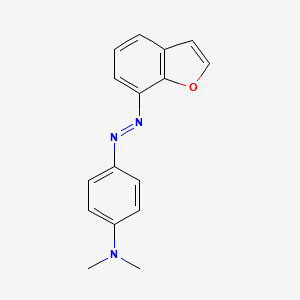
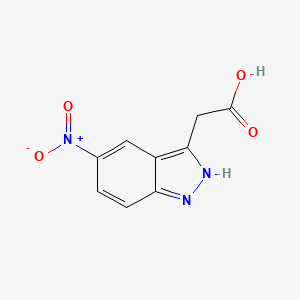
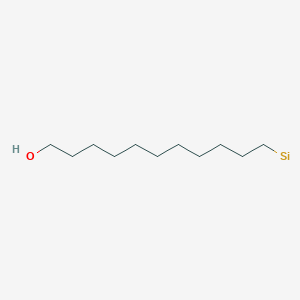
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
